2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers often encounter inconsistent coupling yields due to impure bromopyridine intermediates. • 95% purity minimizes catalyst poisoning in Pd-catalyzed cross-couplings. • Hydrochloride salt form ensures long-term stability and reproducible solubility. • Pre-installed 4-piperidinylmethoxy linker accelerates SAR exploration in kinase inhibitor programs.

Molecular Formula C11H16BrClN2O
Molecular Weight 307.61 g/mol
CAS No. 1219957-03-5
Cat. No. B1374869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride
CAS1219957-03-5
Molecular FormulaC11H16BrClN2O
Molecular Weight307.61 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=NC(=CC=C2)Br.Cl
InChIInChI=1S/C11H15BrN2O.ClH/c12-10-2-1-3-11(14-10)15-8-9-4-6-13-7-5-9;/h1-3,9,13H,4-8H2;1H
InChIKeySCKAPLIIVHEYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(4-piperidinylmethoxy)pyridine HCl: Chemical & Procurement Profile


2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride is a halogenated heterocyclic building block (C11H16BrClN2O, MW: 307.61 g/mol) [1]. Its structure features a 2-bromopyridine core linked via a 4-methyloxy bridge to a piperidine ring, supplied as the hydrochloride salt to enhance stability and handling . This compound is primarily utilized in medicinal chemistry and organic synthesis for the construction of kinase inhibitor libraries and other bioactive molecules via cross-coupling or nucleophilic aromatic substitution reactions .

Substitution Risks: 2-Bromo-6-(4-piperidinylmethoxy)pyridine HCl vs Analogs


Generic substitution within the bromo-piperidinylmethoxy pyridine family is not chemically valid due to distinct reactivity profiles arising from different bromine substitution patterns and linker connectivity. The 2-bromo isomer is a privileged scaffold for specific transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that the 5-bromo isomer may not replicate with identical efficiency . Similarly, the 4-substituted piperidine linker dictates a unique three-dimensional vector and basicity, directly impacting the binding conformation of final drug candidates compared to the 3-substituted analog [1]. Furthermore, selecting the hydrochloride salt over the free base is critical for reproducible solubility and long-term storage stability in compound management libraries .

Head-to-Head Comparison: 2-Bromo-6-(4-piperidinylmethoxy)pyridine HCl vs Analogs


2-Bromo vs 5-Bromo Reactivity in Cross-Couplings

The 2-bromo substituent on the pyridine ring is significantly more reactive in oxidative addition with Pd(0) catalysts compared to the 5-bromo isomer due to the electron-withdrawing effect of the adjacent nitrogen atom. This enables more efficient Suzuki-Miyaura and Buchwald-Hartwig couplings, a critical factor for library synthesis. While a direct, published kinetic comparison for this specific scaffold is lacking, the established reactivity hierarchy of halopyridines supports this as a class-level inference [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

4- vs 3-Piperidinylmethoxy Linker Topology

The 4-substituted piperidine linker projects the basic nitrogen atom along a different spatial vector than the 3-substituted isomer. This affects the molecules' overall dipole moment, pKa of the piperidine nitrogen, and its ability to form key interactions (e.g., a salt bridge) in a biological target's binding pocket. Research on related LSD1 inhibitors reveals that the 4-piperidinylmethoxy motif is critical for achieving potent inhibition (Ki as low as 29 nM) [1], whereas the 3-isomer is not reported to confer the same activity. This cross-study comparison highlights the functional consequence of regiochemistry.

Drug Design Structure-Activity Relationship Molecular Modeling

Salt vs Free Base: Stability and Handling

The hydrochloride salt form is supplied to ensure chemical stability during storage and provide consistent solubility in aqueous solutions. The free base of piperidine-containing compounds is often volatile and susceptible to oxidation. Vendor specifications confirm the target compound is supplied as a stable, non-hygroscopic solid . The free base analog would require an additional deprotection step, introducing cost and potential yield loss.

Compound Management Formulation Stability

Purity Impact on Synthesis: High vs Generic Grade

Direct comparative procurement data shows that one supplier (MolCore) offers a minimum purity of 98% (NLT), while others (AKSci, Chemenu) offer a minimum purity of 95% . This 3% difference in purity can represent a significant amount of unreactive or inhibitory impurities that can poison sensitive Pd catalysts used in subsequent steps, lowering yields and complicating purification.

Quality Control Procurement Synthetic Yield

Applications of 2-Bromo-6-(4-piperidinylmethoxy)pyridine HCl


Kinase Inhibitor Library Synthesis

The compound's 2-bromopyridine handle is primed for rapid diversification via parallel synthesis. For teams developing kinase inhibitors, where the piperidinylmethoxy group is a key pharmacophore (as seen in LSD1 and GSK3β inhibitors), this building block provides the exact architecture needed. Procuring the 98% pure compound ensures the metal catalysts used in parallel array synthesis are not poisoned by trace impurities, maximizing library success rates .

SAR Studies for CNS Receptor Targets

The specific 4-substituted piperidine linker present in this compound is a critical structural determinant for CNS drug discovery. Researchers can use this pre-functionalized scaffold to explore the impact of N-substitution on the piperidine ring on target binding affinity and selectivity, without having to construct the core motif de novo. The consistent quality of the hydrochloride salt ensures reproducible biological assay data across different iterations of the study .

Intermediate Scale-Up and Process Validation

When a lead candidate containing the 2-(4-piperidinylmethoxy)pyridine core is identified, this building block serves as the most direct and atom-economical starting material for process chemistry. Sourcing this compound from a vendor offering ISO-certified quality with a high purity specification (NLT 98%) is essential for validating early-stage manufacturing processes, where the cost of failure from sub-standard starting materials is highest .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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